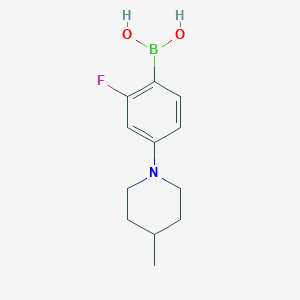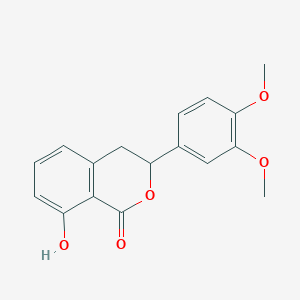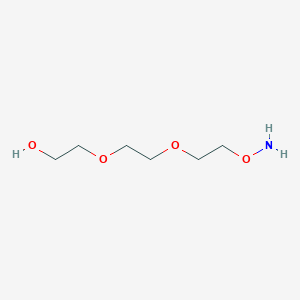![molecular formula C13H22N2O4Si B14084891 n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea CAS No. 119777-51-4](/img/structure/B14084891.png)
n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- is a compound that combines the properties of urea and silane. It is characterized by the presence of a phenyl group and a trimethoxysilylpropyl group attached to the urea moiety. This compound is known for its applications in surface treatment, adhesion promotion, and as a coupling agent in various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- typically involves the reaction of phenyl isocyanate with 3-aminopropyltrimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenyl isocyanate+3-aminopropyltrimethoxysilane→Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]-
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases to promote the formation of siloxane bonds.
Substitution: Requires electrophiles and appropriate catalysts for aromatic substitution reactions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in coatings, adhesives, and sealants to improve performance and durability.
Mécanisme D'action
The mechanism of action of Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, promoting adhesion between different materials. The phenyl group can participate in aromatic interactions, further enhancing its functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-phenyl-N’-[3-(triethoxysilyl)propyl]-: Similar structure but with triethoxysilyl group instead of trimethoxysilyl.
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]-N-[3-(trimethoxysilyl)propyl]-: Contains an additional trimethoxysilylpropyl group.
Uniqueness
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- is unique due to its specific combination of urea and trimethoxysilyl groups, which impart distinct properties such as enhanced adhesion and surface modification capabilities. Its ability to undergo hydrolysis and condensation reactions makes it particularly valuable in applications requiring strong and durable bonds.
Propriétés
Numéro CAS |
119777-51-4 |
|---|---|
Formule moléculaire |
C13H22N2O4Si |
Poids moléculaire |
298.41 g/mol |
Nom IUPAC |
1-phenyl-3-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C13H22N2O4Si/c1-17-20(18-2,19-3)11-7-10-14-13(16)15-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H2,14,15,16) |
Clé InChI |
UZPJWDCUVZBIKU-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCNC(=O)NC1=CC=CC=C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)


![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)

![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)


![6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14084887.png)
